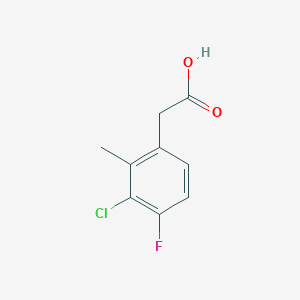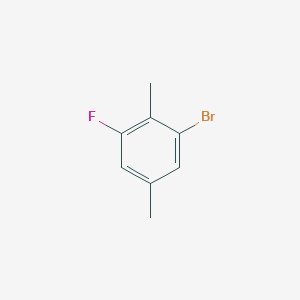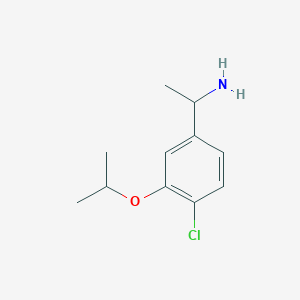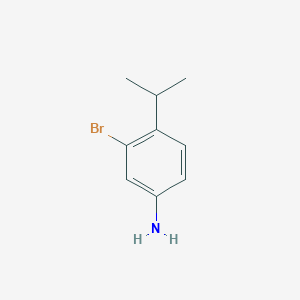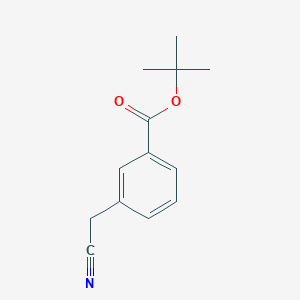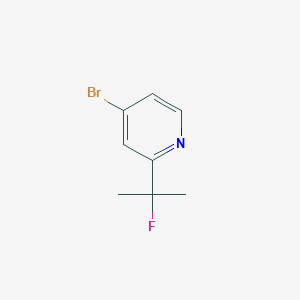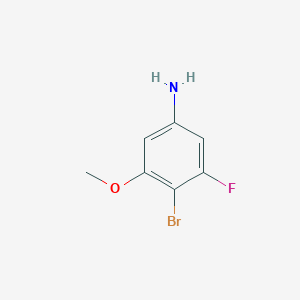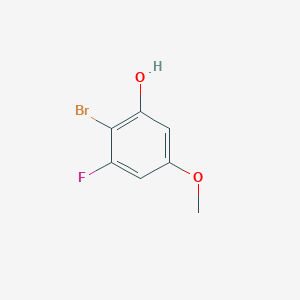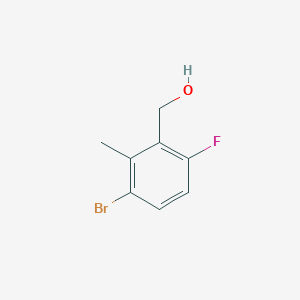
3-Bromo-6-fluoro-2-methylbenzenemethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-6-fluoro-2-methylbenzenemethanol is an organic compound that belongs to the class of aromatic alcohols It is characterized by the presence of bromine, fluorine, and methyl substituents on the benzene ring, along with a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-fluoro-2-methylbenzenemethanol typically involves the bromination and fluorination of a methyl-substituted benzene derivative, followed by the introduction of a hydroxymethyl group. One common method involves the following steps:
Bromination: The starting material, 2-methylphenol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-2-methylphenol.
Fluorination: The brominated product is then subjected to fluorination using a fluorinating agent such as potassium fluoride in the presence of a phase-transfer catalyst to obtain 3-bromo-6-fluoro-2-methylphenol.
Hydroxymethylation: Finally, the fluorinated product is treated with formaldehyde and a reducing agent such as sodium borohydride to introduce the hydroxymethyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed.
化学反応の分析
Types of Reactions
3-Bromo-6-fluoro-2-methylbenzenemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine and fluorine substituents can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents such as sodium methoxide or sodium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or sodium thiolate in dimethyl sulfoxide.
Major Products Formed
Oxidation: 3-Bromo-6-fluoro-2-methylbenzoic acid.
Reduction: 2-Methylphenylmethanol.
Substitution: 3-Methoxy-6-fluoro-2-methylphenylmethanol or 3-Thiomethyl-6-fluoro-2-methylphenylmethanol.
科学的研究の応用
3-Bromo-6-fluoro-2-methylbenzenemethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 3-Bromo-6-fluoro-2-methylbenzenemethanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of essential enzymes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
(3-Bromo-6-fluoro-2-methylphenyl)amine: Similar structure but with an amine group instead of a hydroxymethyl group.
(3-Bromo-6-fluoro-2-methylphenyl)acetic acid: Contains a carboxylic acid group instead of a hydroxymethyl group.
(3-Bromo-6-fluoro-2-methylphenyl)ethanol: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
3-Bromo-6-fluoro-2-methylbenzenemethanol is unique due to the combination of bromine, fluorine, and hydroxymethyl substituents on the benzene ring. This unique combination imparts specific chemical properties and reactivity, making it valuable in various synthetic and research applications.
特性
IUPAC Name |
(3-bromo-6-fluoro-2-methylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5-6(4-11)8(10)3-2-7(5)9/h2-3,11H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBVSNSQZMXKKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1CO)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
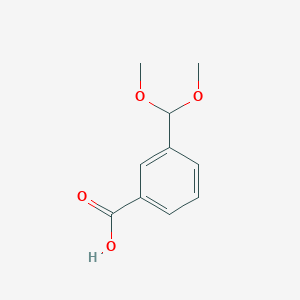
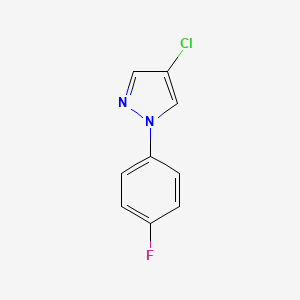
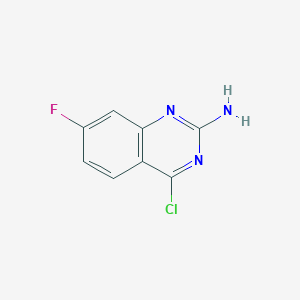

![3-[(Piperidin-3-yl)methyl]benzonitrile](/img/structure/B7965002.png)
